molecular formula C11H11NO3 B8813372 4-Acetamidocinnamic acid

4-Acetamidocinnamic acid

Cat. No.: B8813372
M. Wt: 205.21 g/mol
InChI Key: WGMFHSADKZJPGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Acetamidocinnamic acid, also known as (2E)-3-(4-acetamidophenyl)prop-2-enoic acid, is an organic compound with the molecular formula C11H11NO3 and a molecular weight of 205.21 g/mol . This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a prop-2-enoic acid moiety. It is commonly used in research and industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Acetamidocinnamic acid typically involves the reaction of 4-acetamidobenzaldehyde with malonic acid in the presence of a base, such as pyridine, followed by decarboxylation . The reaction conditions often include heating the mixture to facilitate the formation of the desired product. The overall reaction can be summarized as follows:

    Condensation Reaction: 4-acetamidobenzaldehyde reacts with malonic acid in the presence of pyridine to form an intermediate.

    Decarboxylation: The intermediate undergoes decarboxylation to yield this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification steps such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Acetamidocinnamic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The acetamido group can participate in nucleophilic substitution reactions, leading to the formation of different substituted products.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce saturated derivatives.

Scientific Research Applications

4-Acetamidocinnamic acid has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of 4-Acetamidocinnamic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The acetamido group can form hydrogen bonds with active sites of enzymes, leading to inhibition or modulation of enzyme activity . Additionally, the prop-2-enoic acid moiety can participate in conjugate addition reactions, affecting various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

    3-(4-Aminophenyl)prop-2-enoic acid: Similar structure but with an amino group instead of an acetamido group.

    3-(4-Nitrophenyl)prop-2-enoic acid: Contains a nitro group instead of an acetamido group.

    3-(4-Methoxyphenyl)prop-2-enoic acid: Features a methoxy group in place of the acetamido group.

Uniqueness

4-Acetamidocinnamic acid is unique due to the presence of the acetamido group, which imparts specific chemical reactivity and biological activity. This makes it a valuable compound for various applications in research and industry.

Properties

Molecular Formula

C11H11NO3

Molecular Weight

205.21 g/mol

IUPAC Name

3-(4-acetamidophenyl)prop-2-enoic acid

InChI

InChI=1S/C11H11NO3/c1-8(13)12-10-5-2-9(3-6-10)4-7-11(14)15/h2-7H,1H3,(H,12,13)(H,14,15)

InChI Key

WGMFHSADKZJPGR-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)C=CC(=O)O

Origin of Product

United States

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